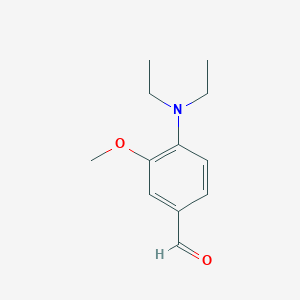
4-(Diethylamino)-3-methoxybenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Diethylamino)-3-methoxybenzaldehyde is an organic compound with the molecular formula C12H17NO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a diethylamino group at the 4-position and a methoxy group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethylamino)-3-methoxybenzaldehyde can be achieved through several methods. One common approach involves the reaction of 4-(Diethylamino)salicylaldehyde with methanol in the presence of an acid catalyst. This reaction typically proceeds under reflux conditions, and the product is isolated through crystallization or distillation.
Another method involves the use of 4-(Diethylamino)phenol as a starting material. This compound is first methylated using dimethyl sulfate or methyl iodide to introduce the methoxy group. The resulting intermediate is then oxidized using an oxidizing agent such as chromium trioxide or potassium permanganate to form the desired aldehyde.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) may be employed to facilitate the reactions. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the high purity of the final product.
化学反応の分析
Types of Reactions
4-(Diethylamino)-3-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as halides (e.g., NaCl, NaBr) in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: 4-(Diethylamino)-3-methoxybenzoic acid.
Reduction: 4-(Diethylamino)-3-methoxybenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
科学的研究の応用
4-(Diethylamino)-3-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including dyes and pharmaceuticals.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a fluorescent probe in biochemical assays.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is utilized in the production of specialty chemicals and materials, such as polymers and coatings.
作用機序
The mechanism of action of 4-(Diethylamino)-3-methoxybenzaldehyde involves its interaction with specific molecular targets. In biological systems, the compound can act as an inhibitor of certain enzymes, such as aldehyde dehydrogenases (ALDHs). By binding to the active site of these enzymes, it prevents the oxidation of aldehydes to carboxylic acids, thereby modulating metabolic pathways.
類似化合物との比較
Similar Compounds
4-(Diethylamino)benzaldehyde: Lacks the methoxy group, making it less polar and potentially less reactive in certain chemical reactions.
4-(Diethylamino)salicylaldehyde: Contains a hydroxyl group instead of a methoxy group, which can participate in hydrogen bonding and affect the compound’s solubility and reactivity.
4-(Dimethylamino)benzaldehyde: Has a dimethylamino group instead of a diethylamino group, which may influence its steric and electronic properties.
Uniqueness
4-(Diethylamino)-3-methoxybenzaldehyde is unique due to the presence of both the diethylamino and methoxy groups, which confer distinct electronic and steric characteristics. These features make it a versatile compound for various chemical transformations and applications in research and industry.
特性
CAS番号 |
106001-58-5 |
|---|---|
分子式 |
C12H17NO2 |
分子量 |
207.27 g/mol |
IUPAC名 |
4-(diethylamino)-3-methoxybenzaldehyde |
InChI |
InChI=1S/C12H17NO2/c1-4-13(5-2)11-7-6-10(9-14)8-12(11)15-3/h6-9H,4-5H2,1-3H3 |
InChIキー |
VNYMBBCHHWJOOP-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=C(C=C(C=C1)C=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


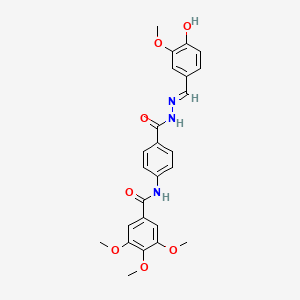

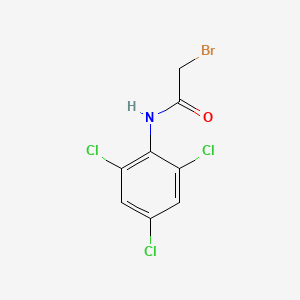
![3-(2,8,9-Trithia-5-aza-1-germabicyclo[3.3.3]undecan-1-yl)propanoic acid](/img/structure/B14343826.png)
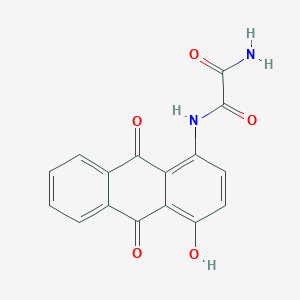

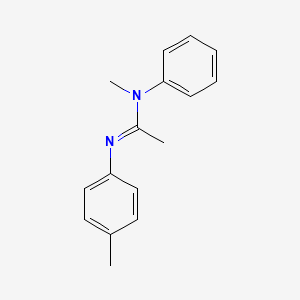
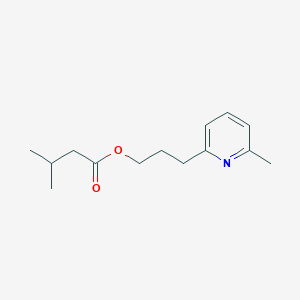
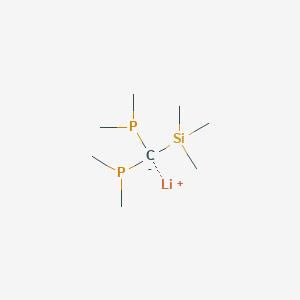
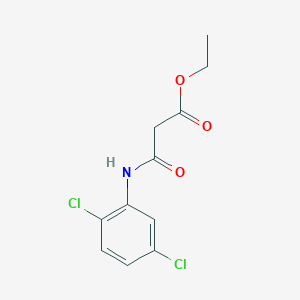
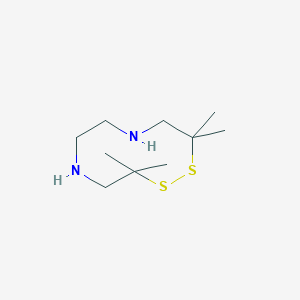
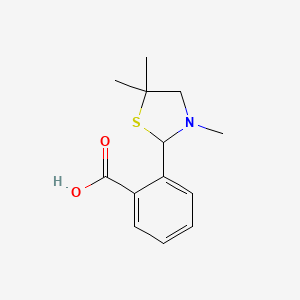
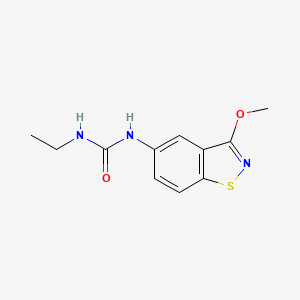
![2-[(4-Hydroxy-2,2-dimethyl-3,4-dihydrochromen-5-yl)oxy]-1-phenylethanone](/img/structure/B14343888.png)
